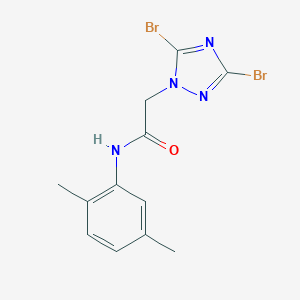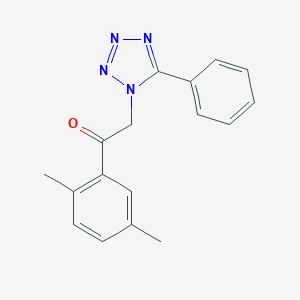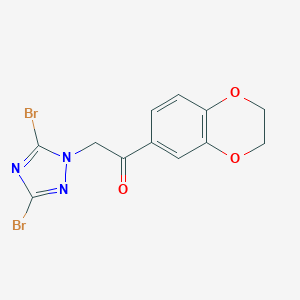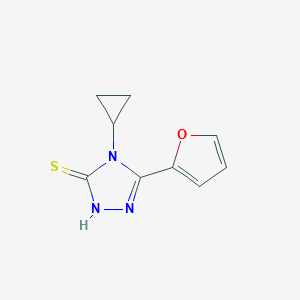![molecular formula C22H24N4O4S B277543 3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B277543.png)
3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its simplicity and the availability of starting materials.
Another approach involves the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . This method provides a straightforward route to the desired product with high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of scalable synthetic routes such as the Suzuki−Miyaura arylation . This method is widely used in the pharmaceutical industry due to its efficiency and the ability to produce large quantities of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a fluorescent probe for biological imaging.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-4H-quinolizine derivatives: These compounds share a similar quinazolinone core and exhibit comparable biological activities.
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds also have a fused heterocyclic system and are studied for their medicinal properties.
Uniqueness
3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to its specific structural features, such as the presence of a piperidinylsulfonyl group, which can enhance its biological activity and selectivity towards certain molecular targets.
Eigenschaften
Molekularformel |
C22H24N4O4S |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
3-(4-oxoquinazolin-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C22H24N4O4S/c27-21(12-15-25-16-23-20-7-3-2-6-19(20)22(25)28)24-17-8-10-18(11-9-17)31(29,30)26-13-4-1-5-14-26/h2-3,6-11,16H,1,4-5,12-15H2,(H,24,27) |
InChI-Schlüssel |
YRYNHFCJTNSYHV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)



![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)

![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)
